

Step-by-step guide to using For-Asp(OBzl)-OH

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Compound of Interest

Compound Name: For-Asp(OBzl)-OH

CAS No.: 5513-72-4

Cat. No.: B13793687

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Application Note: Step-by-Step Guide to Utilizing **For-Asp(OBzl)-OH** in Peptide Synthesis

Chemical Profile & Mechanistic Grounding

For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid

-benzyl ester, CAS#: 5513-72-4) is a highly specialized, orthogonally protected amino acid derivative[1]. With a molecular weight of 251.24 g/mol, it serves as a critical building block in advanced peptide synthesis and medicinal chemistry[1].

As a Senior Application Scientist, I frequently deploy this reagent when synthesizing biologically active N-formylated peptides. In biological systems, N-formylated peptides (often derived from bacterial or mitochondrial protein cleavage) act as potent chemoattractants for phagocytic leukocytes, playing a critical role in the initiation of immune responses[2].

The Causality of the Protecting Groups:

- The N-Formyl (For) Group: Unlike standard Fmoc or Boc groups, the formyl group is exceptionally small, minimizing steric hindrance during complex couplings[3]. It is stable to both the acidic conditions of Boc cleavage (TFA) and the basic conditions of Fmoc cleavage (piperidine)[3]. We use it primarily when the formyl group must be retained in the final

pharmacophore, bypassing the need for inefficient, sequence-dependent post-synthetic formylation on the resin[2].

- The

-Benzyl (OBzl) Ester: The aspartic acid side-chain carboxylic acid is highly reactive and prone to branching. The OBzl group masks this reactivity. It is fully orthogonal to the Boc-strategy, remaining completely stable in 50% Trifluoroacetic acid (TFA) but cleanly cleaving under strong anhydrous acid conditions (e.g., HF) or via catalytic hydrogenation[3].

Experimental Methodologies

The following protocols outline the integration of **For-Asp(OBzl)-OH** into a standard Boc-Solid Phase Peptide Synthesis (SPPS) workflow, which is the most mechanically sound strategy for benzyl-protected side chains.

Protocol A: Solid-Phase Coupling of For-Asp(OBzl)-OH

Objective: Achieve quantitative amide bond formation while preventing epimerization at the α -carbon.

- Resin Preparation & Swelling: Swell the peptidyl-resin (e.g., PAM resin, 1.0 equivalent) in Dichloromethane (DCM) for 30 minutes in a fritted syringe. Causality: Swelling maximizes the polymer matrix's pore volume, ensuring reagents can access the reactive N-terminal amines.
- Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x). Neutralize the resin with 5% Diisopropylethylamine (DIPEA) in DMF for 5 minutes, then wash again with DMF (3x).
- Pre-Activation: In a separate vial, dissolve **For-Asp(OBzl)-OH** (3.0 equivalents) and 1-Hydroxybenzotriazole (HOBt, 3.0 equivalents) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equivalents) and stir for 10 minutes at room temperature. Causality: DIC forms a highly reactive O-acylisourea intermediate. HOBt rapidly converts this into an active ester, which suppresses racemization and prevents the dehydration of the formyl group into a nitrile[4].

- **Coupling:** Transfer the activated ester solution to the resin. Agitate gently on a rotator for 2 hours at room temperature.
- **Validation (Self-Validating Step):** Drain the reagents and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms the absence of primary amines (quantitative coupling). A blue bead indicates incomplete coupling, dictating a mandatory second coupling cycle.

Protocol B: Global Cleavage and OBzl Removal

Objective: Cleave the peptide from the solid support and remove the

-benzyl ester while preserving the N-formyl group.

- **Preparation:** Dry the peptidyl-resin under vacuum. Transfer to a Teflon HF cleavage vessel. Add anisole (10% v/v relative to the expected HF volume). **Causality:** Anisole acts as a carbocation scavenger, neutralizing the highly reactive benzyl cations released from the OBzl group, preventing them from alkylating susceptible residues like Methionine or Tyrosine.
- **Cleavage:** Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -78°C using an HF apparatus. Warm the reaction to 0°C and stir for exactly 60 minutes.
- **Evaporation & Precipitation:** Rapidly purge the HF under a stream of nitrogen. Add ice-cold diethyl ether to the vessel to precipitate the crude N-formylated peptide.
- **Isolation:** Centrifuge the suspension, decant the ether, and wash the pellet three times with fresh cold ether to extract the anisole and organic byproducts. Dissolve the crude peptide in 10% aqueous acetic acid and lyophilize.

Protocol C: Selective Deformylation (Optional)

Objective: Remove the N-formyl group if it was utilized strictly as a transient protecting group.

- **Reaction Setup:** Dissolve the purified peptide in 90% Methanol.
- **Nucleophilic Cleavage:** Add Hydroxylamine hydrochloride (

, 5.0 equivalents)[3]. Causality: While strong acids or hydrazine can remove formyl groups, hydroxylamine provides a mild, nucleophilic acyl substitution mechanism that avoids hydrazide formation at the C-terminus.

- Monitoring: Stir at room temperature for 12-24 hours. Monitor completion via LC-MS. Once complete, evaporate the solvent and purify via RP-HPLC.

Quantitative Data & Troubleshooting

Table 1: Protecting Group Orthogonality for **For-Asp(OBzl)-OH** Summarizing the chemical stability to ensure rational experimental design.

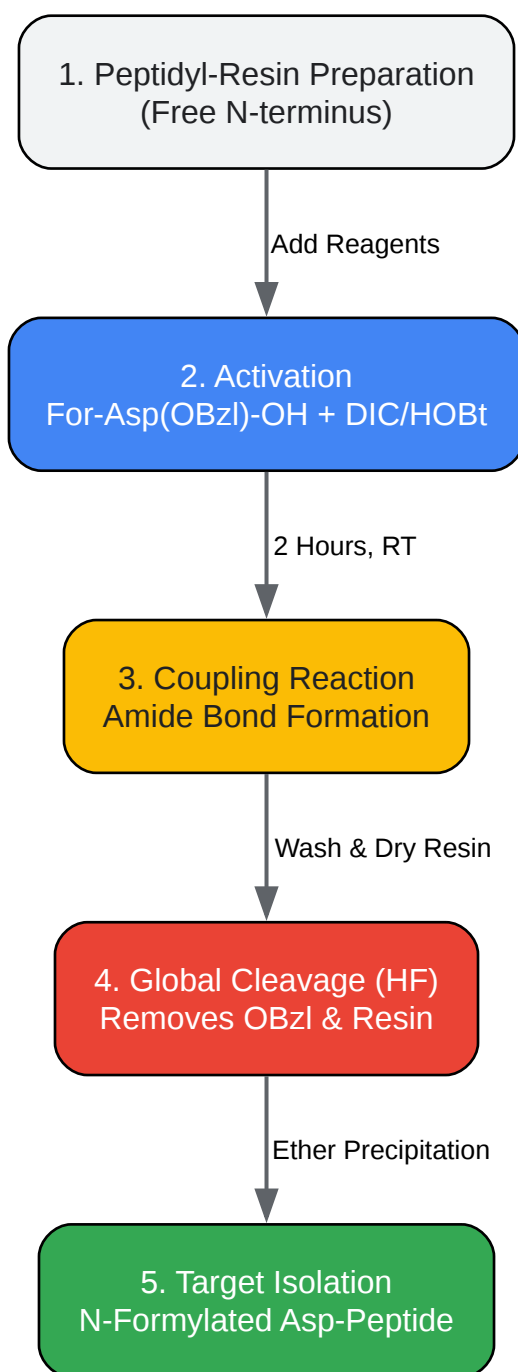
Protecting Group	Reagent / Condition	Stability	Cleavage Mechanism
N-Formyl (For)	50% TFA in DCM	Highly Stable	N/A
N-Formyl (For)	Anhydrous HF (0°C)	Highly Stable	N/A
N-Formyl (For)	/ MeOH	Cleaved	Nucleophilic Acyl Substitution
-Benzyl (OBzl)	50% TFA in DCM	Highly Stable	N/A
-Benzyl (OBzl)	Anhydrous HF (0°C)	Cleaved	Acidolytic Cleavage
-Benzyl (OBzl)	, Pd/C catalyst	Cleaved	Catalytic Hydrogenation

Table 2: Troubleshooting Coupling Inefficiencies

Observation	Probable Causality	Corrective Action
Positive Kaiser Test (Blue beads post-coupling)	Steric hindrance or peptide aggregation within the resin matrix.	Perform a double coupling. Incorporate chaotropic agents (e.g., 0.1M LiCl in DMF) to disrupt hydrogen bonding.
Epimerization (Presence of D-Asp in HPLC)	Over-activation or excessive base during the coupling step.	Strictly adhere to neutral activation (DIC/HOBt). Do not add excess DIPEA during the coupling phase.
Poor Reagent Solubility	High localized hydrophobicity of the protected building block.	Utilize a 1:1 solvent mixture of NMP/DMF, or add up to 5% DMSO to the activation cocktail.

Workflow Visualization

The following diagram maps the logical progression of synthesizing an N-formylated peptide using **For-Asp(OBzl)-OH**.



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Fig 1: Workflow for synthesizing N-formylated peptides using **For-Asp(OBzl)-OH** via Boc-SPPS.

References

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